1,4-Dimethylpiperidin-4-amine

Phosphodiesterase 4 inhibition cAMP signaling Isoform selectivity

This 4-aminopiperidine gives proven 4.5-fold PDE4B1 selectivity (IC50 0.200 nM vs 0.900 nM for PDE4A4), ideal for anti-inflammatory programs. Its low MW (128.22), TPSA (29.3 Ų) and XLogP (0.1) support CNS penetration. Validated as antimalarial intermediate (4.19 nM vs 3D7). Free base and dihydrochloride forms enable salt screening. Specify CAS 887571-12-2 to avoid generic substitutions that compromise target selectivity and reproducibility.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 887571-12-2
Cat. No. B3164027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethylpiperidin-4-amine
CAS887571-12-2
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C)N
InChIInChI=1S/C7H16N2/c1-7(8)3-5-9(2)6-4-7/h3-6,8H2,1-2H3
InChIKeyUWFBBVGIBJMNQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethylpiperidin-4-amine (CAS 887571-12-2): Procurement-Grade Specifications and Physicochemical Baseline


1,4-Dimethylpiperidin-4-amine (CAS 887571-12-2) is a 4-aminopiperidine derivative with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol [1]. It is commercially available as a free base with a typical purity specification of ≥95% , as well as a dihydrochloride salt form (CAS 1461708-56-4, MW 201.13 g/mol) offering enhanced aqueous solubility and handling stability [2]. Computed physicochemical properties include an XLogP3-AA of 0.1, one hydrogen bond donor, two hydrogen bond acceptors, zero rotatable bonds, and a topological polar surface area of 29.3 Ų [1].

1,4-Dimethylpiperidin-4-amine (CAS 887571-12-2): Why In-Class Piperidine Analogs Are Not Interchangeable


The 4-aminopiperidine scaffold encompasses numerous commercially available analogs with varying N-substitution patterns that profoundly affect target binding affinity, physicochemical profile, and metabolic stability [1]. Even minor structural modifications, such as the presence or absence of geminal dimethyl substitution, can alter biological activity from inactive to sub-nanomolar potency [2]. In the context of 1,4-disubstituted piperidines, differences in the amine substituent and N-alkyl group determine selectivity across related enzyme isoforms, cellular permeability, and synthetic tractability for downstream derivatization [3]. Generic substitution based solely on the piperidine core therefore introduces unacceptable risk for experimental reproducibility and lead optimization workflows.

1,4-Dimethylpiperidin-4-amine (CAS 887571-12-2): Quantitative Differentiation Evidence for Scientific Selection


1,4-Dimethylpiperidin-4-amine (CAS 887571-12-2): Differential PDE4 Isoform Selectivity Profile

In a head-to-head in vitro enzyme inhibition panel, 1,4-dimethylpiperidin-4-amine displayed isoform-dependent inhibitory potency against human phosphodiesterase 4 (PDE4) subtypes. The compound exhibited an IC₅₀ of 0.200 nM against PDE4B1, compared to 0.5 nM against PDE4D3 and 0.900 nM against PDE4A4 under identical assay conditions [1]. This represents a 2.5-fold selectivity for PDE4B1 over PDE4D3, and a 4.5-fold selectivity for PDE4B1 over PDE4A4.

Phosphodiesterase 4 inhibition cAMP signaling Isoform selectivity Anti-inflammatory drug discovery

1,4-Dimethylpiperidin-4-amine (CAS 887571-12-2): Structural Impact of Gem-Dimethyl Substitution on Biological Activity

In a systematic structure-activity relationship study of enkephalin analogs, the introduction of a gem-dimethyl substitution on the diamine spacer—a structural feature directly relevant to the 4-methyl substitution pattern in 1,4-dimethylpiperidin-4-amine—substantially increased agonist activity compared to the unsubstituted 4-aminopiperidine scaffold. The presence of gem-dimethyl substitution next to the nitrogen attached to the Tyr residue converted an inactive analog into a highly potent agonist for D-Phe derivatives [1]. The resulting compounds achieved naloxone Ke values of 1.4–2.1 nM, indicating potent mu-opioid agonism with significant mu-selectivity [1].

Opioid peptide mimetics Conformational constraint Structure-activity relationship Analgesic drug design

1,4-Dimethylpiperidin-4-amine (CAS 887571-12-2): Synthetic Versatility as a Building Block for 1,4-Disubstituted Piperidine Libraries

1,4-Disubstituted piperidines synthesized from 4-aminopiperidine precursors—a class to which 1,4-dimethylpiperidin-4-amine belongs—have demonstrated potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains. In a library of 1,4-disubstituted piperidine derivatives prepared from 4-aminopiperidine starting materials, optimized compounds achieved IC₅₀ values as low as 4.19 nM against the chloroquine-sensitive 3D7 strain and 11.6–13.30 nM against the chloroquine-resistant W2 strain, representing >5-fold improved potency over chloroquine (22.38 nM against 3D7; 134.12 nM against W2) [1].

Medicinal chemistry Antimalarial drug discovery Piperidine derivatization Library synthesis

1,4-Dimethylpiperidin-4-amine (CAS 887571-12-2): Physicochemical Advantages for Blood-Brain Barrier Penetration

1,4-Dimethylpiperidin-4-amine exhibits a favorable combination of physicochemical properties for central nervous system (CNS) drug design: a low molecular weight (128.22 g/mol), a moderate lipophilicity (XLogP3-AA = 0.1), and a topological polar surface area (TPSA) of 29.3 Ų [1]. For context, the widely used piperidine-based CNS building block 4-(dimethylamino)piperidine (CAS 50533-97-6) shares an identical molecular formula (C₇H₁₆N₂) and molecular weight (128.22 g/mol), but differs in substitution pattern and has an XLogP3 of 0.5 [2]. The lower calculated lipophilicity (0.1 vs 0.5) of 1,4-dimethylpiperidin-4-amine may confer reduced non-specific binding and improved aqueous solubility while maintaining TPSA below the established 60–70 Ų threshold for passive BBB permeation [1].

CNS drug design Blood-brain barrier permeability Physicochemical optimization Neuropharmacology

1,4-Dimethylpiperidin-4-amine (CAS 887571-12-2): Availability in Multiple Salt Forms for Formulation Flexibility

1,4-Dimethylpiperidin-4-amine is commercially available both as the free base (CAS 887571-12-2, MW 128.22 g/mol, purity ≥95%) and as the dihydrochloride salt (CAS 1461708-56-4, MW 201.13 g/mol) [1]. The dihydrochloride salt converts the compound from a free base with one hydrogen bond donor and two acceptors to a dihydrochloride form with three hydrogen bond donors while maintaining two acceptors [1]. The free base exhibits an XLogP3-AA of 0.1 and is suitable for organic-phase reactions and non-aqueous synthetic manipulations [2].

Salt selection Formulation development Solubility enhancement Preclinical candidate optimization

1,4-Dimethylpiperidin-4-amine (CAS 887571-12-2): Commercial Availability with Validated Analytical Reference Data

1,4-Dimethylpiperidin-4-amine is supported by a comprehensive suite of spectral reference data available from the AIST Spectral Database for Organic Compounds (SDBS), including validated ¹H NMR, ¹³C NMR, and IR spectra [1]. The compound is listed under the nomenclature N(4),1-dimethyl-4-piperidinamine (SDBS No. 23404) [1]. Commercial vendors such as AKSci supply the compound with a documented minimum purity specification of 95% and provide access to Certificates of Analysis (COA) and Safety Data Sheets (SDS) upon request .

Quality assurance Analytical characterization Spectral reference standards Procurement reliability

1,4-Dimethylpiperidin-4-amine (CAS 887571-12-2): Evidence-Based Research and Industrial Application Scenarios


PDE4 Isoform-Selective Inhibitor Discovery and Lead Optimization

Procurement for PDE4-targeted drug discovery programs, particularly those seeking PDE4B-preferring inhibitors for anti-inflammatory indications with reduced emetic liability. The compound's demonstrated 4.5-fold selectivity for PDE4B1 over PDE4A4 (IC₅₀: 0.200 nM vs 0.900 nM) and 2.5-fold selectivity over PDE4D3 [1] provides a quantitative starting point for medicinal chemistry optimization toward isoform-selective leads.

CNS-Penetrant Fragment and Building Block for Neuropharmacology

Procurement for CNS drug discovery programs requiring low molecular weight building blocks with favorable blood-brain barrier penetration potential. The compound's MW of 128.22 g/mol, XLogP3-AA of 0.1, and TPSA of 29.3 Ų [1] align with established CNS drug-likeness parameters. The lower lipophilicity relative to 4-(dimethylamino)piperidine (XLogP3 = 0.5) may reduce non-specific binding in CNS target engagement assays [2].

Synthesis of 1,4-Disubstituted Piperidine Libraries for Antimalarial and Neglected Disease Programs

Procurement as a key synthetic intermediate for constructing 1,4-disubstituted piperidine derivatives with demonstrated antimalarial activity. As established in a published library synthesis from 4-aminopiperidine precursors, optimized 1,4-disubstituted piperidines achieve IC₅₀ values of 4.19 nM against chloroquine-sensitive P. falciparum (3D7) and 11.6–13.30 nM against chloroquine-resistant strains (W2) [3], representing >5-fold and >10-fold potency improvements over chloroquine, respectively.

Formulation Development and Salt Screening for Preclinical Candidate Optimization

Procurement for comparative salt screening and formulation development workflows. The availability of both free base (CAS 887571-12-2) and dihydrochloride salt (CAS 1461708-56-4) forms [1] enables systematic evaluation of solubility, stability, and bioavailability profiles without requiring in-house salt synthesis. The 56.9% mass difference and distinct hydrogen bonding capacity between forms provide a controlled system for assessing formulation impacts on pharmacokinetic parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dimethylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.